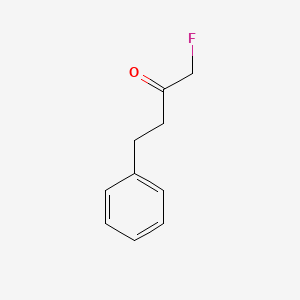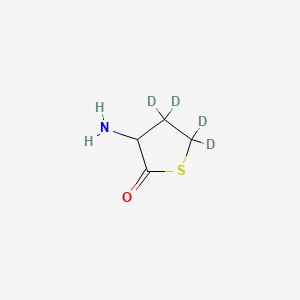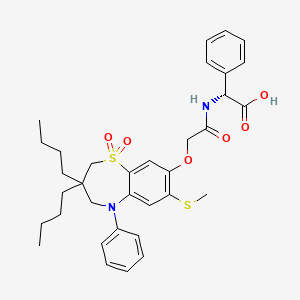
1-Fluoro-4-phenyl-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-phenyl-2-butanone is an organic compound characterized by the presence of a fluorine atom, a phenyl group, and a butanone structure
Méthodes De Préparation
The synthesis of 1-Fluoro-4-phenyl-2-butanone can be achieved through several routes. One common method involves the addition of benzyl bromide to a deprotonated precursor, followed by workup to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Fluoro-4-phenyl-2-butanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.
Applications De Recherche Scientifique
1-Fluoro-4-phenyl-2-butanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Mécanisme D'action
The mechanism by which 1-Fluoro-4-phenyl-2-butanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Fluoro-4-phenyl-2-butanone can be compared with similar compounds such as:
4-Phenyl-2-butanone: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
1-Phenyl-2-butanone: Similar structure but without the fluorine substitution, leading to variations in its applications and effects
Propriétés
Numéro CAS |
772-67-8 |
|---|---|
Formule moléculaire |
C10H11FO |
Poids moléculaire |
166.19 g/mol |
Nom IUPAC |
1-fluoro-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H11FO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clé InChI |
UZHUCKRPDJKLDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13416334.png)





![[(3aS,4S,5S,6Z,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B13416360.png)




